molecular formula C8H10BrN B2621400 N-Ethyl-2-bromo-benzenamine CAS No. 69083-47-2

N-Ethyl-2-bromo-benzenamine

Cat. No.: B2621400
CAS No.: 69083-47-2
M. Wt: 200.079
InChI Key: FLRJSHVTNSVDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of aniline, where the amino group is substituted with an ethyl group and a bromine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-bromo-benzenamine can be synthesized through several methods. One common approach involves the bromination of N-ethyl aniline. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the ortho position relative to the amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-bromo-benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-2-bromo-benzenamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-2-bromo-benzenamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the ethyl group influence the compound’s binding affinity and specificity. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-2-bromo-benzenamine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-4-bromo-benzenamine: Bromine atom is at the para position relative to the amino group.

    N-Ethyl-2-chloro-benzenamine: Chlorine atom instead of bromine.

Uniqueness

N-Ethyl-2-bromo-benzenamine is unique due to the specific positioning of the bromine atom and the ethyl group, which confer distinct chemical and biological properties. The ortho-bromine substitution enhances its reactivity in nucleophilic substitution reactions and influences its binding interactions in biological systems .

Properties

IUPAC Name

2-bromo-N-ethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-10-8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRJSHVTNSVDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.